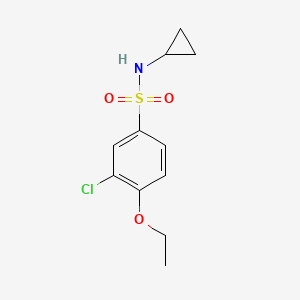![molecular formula C12H15N3O2S B5303090 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of compounds known as gamma-secretase modulators, which have been shown to reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Wirkmechanismus
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide works by modulating the activity of gamma-secretase, an enzyme that is responsible for the production of amyloid-beta peptides. By reducing the activity of gamma-secretase, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can decrease the production of amyloid-beta peptides, which are known to accumulate in the brains of Alzheimer's patients and contribute to the development of cognitive impairment.
Biochemical and Physiological Effects
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in amyloid-beta peptide levels, an improvement in synaptic function, and a decrease in neuroinflammation. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is that it has been extensively studied in animal models of Alzheimer's disease, with promising results. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is that its mechanism of action is not fully understood, which may limit its potential for clinical development.
Zukünftige Richtungen
There are several future directions for research on N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. One area of interest is the development of more potent and selective gamma-secretase modulators, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide on cognitive function and disease progression in animal models of Alzheimer's disease. Additionally, the safety and efficacy of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in human clinical trials needs to be evaluated before it can be considered for clinical use.
Synthesemethoden
The synthesis of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves the reaction of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been extensively studied for its potential therapeutic effects in animal models of Alzheimer's disease. In one study, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide was found to significantly reduce the production of amyloid-beta peptides in the brain of transgenic mice, leading to improved cognitive function. Other studies have also shown that N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can improve learning and memory in animal models of cognitive impairment.
Eigenschaften
IUPAC Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-12(2,3)10-14-15-11(18-10)13-9(16)8-6-5-7-17-8/h5-7H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQMRITJDSJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)
![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N-{2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303046.png)
![2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5303049.png)
![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5303106.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5303111.png)